molecular formula C17H14ClN3 B13138563 [3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]- CAS No. 821784-13-8

[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-

Katalognummer: B13138563
CAS-Nummer: 821784-13-8
Molekulargewicht: 295.8 g/mol
InChI-Schlüssel: CAXJQDAJNRVVDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is a chemical compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a bipyridine core. Bipyridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 4-chlorobenzyl chloride with 3,4’-bipyridine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .

Wirkmechanismus

The mechanism of action of N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties . These complexes can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in coordination chemistry, catalysis, and materials science .

Eigenschaften

CAS-Nummer

821784-13-8

Molekularformel

C17H14ClN3

Molekulargewicht

295.8 g/mol

IUPAC-Name

N-[(4-chlorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C17H14ClN3/c18-16-3-1-13(2-4-16)10-21-17-9-15(11-20-12-17)14-5-7-19-8-6-14/h1-9,11-12,21H,10H2

InChI-Schlüssel

CAXJQDAJNRVVDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.